molecular formula C6H8N2O B105203 3-Methoxy-6-methylpyridazine CAS No. 17644-83-6

3-Methoxy-6-methylpyridazine

Cat. No. B105203
CAS RN: 17644-83-6
M. Wt: 124.14 g/mol
InChI Key: HYTYPAQYQLIQSY-UHFFFAOYSA-N
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Description

The compound of interest, 3-Methoxy-6-methylpyridazine, is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two adjacent nitrogen atoms. The methoxy and methyl groups attached to the pyridazine ring influence its chemical properties and reactivity. This compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its characteristics and potential synthesis routes.

Synthesis Analysis

The synthesis of related pyridazine compounds involves various strategies. For instance, a series of indenopyrazoles, which are structurally related to pyridazines, were synthesized from indanones and phenyl isothiocyanates in a two-step process . Another efficient synthesis method for a pyridazine derivative involved the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and sodium methoxide to produce methoxypyridine carboxylic esters . Additionally, the synthesis of 3-methoxy- and 3-hydroxy-pyridazine 1-oxides was achieved through the reaction of 3-methoxypyridazine with hydrogen peroxide, followed by treatment with phosphoryl chloride . These methods could potentially be adapted for the synthesis of 3-Methoxy-6-methylpyridazine.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been extensively studied using various spectroscopic techniques. For example, the structural and vibrational properties of 3-chloro-6-methoxypyridazine were elucidated using FT-Raman and FT-Infrared spectroscopy, supported by density functional theory (DFT) calculations . Crystallographic techniques have also been employed to determine the structure of pyridazine derivatives, such as in the study of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid . These analyses provide a foundation for understanding the molecular structure of 3-Methoxy-6-methylpyridazine.

Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions that modify their structure and properties. For instance, the nitration of 3-methylpyridazine N-oxides and subsequent reactions with phosphoryl chloride and acetic anhydride have been explored . The methoxylation of pyridazine compounds, such as the conversion of 3, 4, 6-trichloropyridazine to dimethoxypyridazine, has been investigated, revealing insights into regioselectivity and reaction conditions . These studies suggest possible reaction pathways that 3-Methoxy-6-methylpyridazine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their functional groups and molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the compound's acidity, basicity, and reactivity. The vibrational spectroscopy and DFT calculations provide information on the bond strengths and molecular conformations . The molecular electrostatic potential and frontier molecular orbitals analysis offer insights into the reactivity and interaction of the molecules with other chemical species . These properties are crucial for understanding the behavior of 3-Methoxy-6-methylpyridazine in various environments and its potential applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Routes : New synthetic routes were developed for the preparation of 6-methoxypyridazine-3-carboxylic acid, utilizing 3-chloro-6-methylpyridazine as the starting material. These routes achieved overall yields of 28.7% and 37.7%, respectively (Ju Xiu-lian, 2011).
  • Electrochemical Cross-Coupling : A nickel-catalyzed electrochemical method for preparing aryl- and heteroarylpyridazines was reported, involving 3-chloro-6-methoxypyridazine. This method efficiently produces functionalized pyridazines (Stéphane Sengmany et al., 2007).

Photolytic and Nitration Studies

  • Photolysis of Pyridazines : Studies showed that irradiation of 3-methoxy-6-methylpyridazine in methanol resulted in various methylated compounds, suggesting potential applications in photochemistry (T. Tsuchiya et al., 1972).
  • Nitration and Reduction Reactions : Investigations into the nitration of 3,4-dimethylpyridazine N-oxide derivatives, including 6-methoxy-3,4-dimethylpyridazine, have been carried out. These studies contribute to understanding the chemical behavior of such compounds (T. Nakagome, 1963).

Potential Biomedical Applications

  • Antimicrobial Agents : Research into antimicrobial agents led to the synthesis of derivatives of 3-acetamido-6-alkoxypyridazine and 3-amino-6-alkoxypyridazine with various substituents, including methoxy. These findings contribute to developing new antimicrobial compounds (T. Horie, 1963).
  • Tubulin Polymerization Inhibition : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, suggesting its potential use in cancer treatment (Hidemitsu Minegishi et al., 2015).

Safety And Hazards

The safety information for 3-Methoxy-6-methylpyridazine includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-methoxy-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTYPAQYQLIQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307589
Record name 3-methoxy-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6-methylpyridazine

CAS RN

17644-83-6
Record name 17644-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193044
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
T TSUCHIYA, H ARAI, H IGETA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… 3-Methoxy-6methylpyridazine (If) gave 4-methylated compound as a sole product. 3-Methy1-… at 3-and 6-positions, 3-methoxy6-methylpyridazine (If) gave 4-methylated compound as a …
Number of citations: 8 www.jstage.jst.go.jp
WG Overend, LM Turton, LF Wiggins - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… 3-Methoxy-6-methylpyridazine (IX), isomeric with Poppenberg's i: 3-dimethyl-6-pyridazone was obtained by treating 3-chloro-6-methylpyridazine with sodium methoxide in methyl …
Number of citations: 29 pubs.rsc.org
WG Overend, LF Wiggins - Journal of the Chemical Society (Resumed …, 1947 - pubs.rsc.org
… " not depressed in admixture with an authentic specimen of 3-methoxy-6-methylpyridazine monohydrochloride. Hence it appeared that the brown oil was 3-methoxy-6-methylpyridazine. …
Number of citations: 62 pubs.rsc.org
P Dan Cook, RN Castle - Journal of Heterocyclic Chemistry, 1973 - Wiley Online Library
… Benzoyl chloride (28 g., 0.2 mole) was added to a cold solution of 3-methoxy-6-methylpyridazine 1-oxide (7, R = OMe) (14,21) (28 g., 0.2 mole) in chloroform (200 ml.). Finely powdered …
Number of citations: 8 onlinelibrary.wiley.com
T Tsuchiya, H Arai, H Igeta - Tetrahedron, 1973 - Elsevier
Photolyses of unsubstituted and methyl substituted pyridazine 1-oxides afforded the corresponding cyclopropenyl ketones (6) and furans (7), respectively. Photolysis of 3-phenyl-, 3-…
Number of citations: 33 www.sciencedirect.com
H Gregory, J Hills, LF Wiggins - Journal of the Chemical Society …, 1949 - pubs.rsc.org
IN an attempt to prepare Mannich bases froin 6-methylpyridaz-3-one (I; R= Me) obtained from lzevulic acid (Overend and Wiggins, J., 1947, 239), the compound was treated with …
Number of citations: 7 pubs.rsc.org
GF Duffin, JD Kendall - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
The rate and position of quaternization of a number of substituted pyridazines (111) and dihydropyridazines (VI) and (XI) have been studied and related to the electronic influences of …
Number of citations: 25 pubs.rsc.org
T Nakagome, RN Castle… - Journal of Heterocyclic …, 1968 - Wiley Online Library
… methylpyridazine-4-carboxamide (18), 3-Methoxy-6~methylpyridazine-4-carboxarnide (19) and … (28%) of 3-methoxy-6-methylpyridazine-4-carboxamide (19) as colorless plates, mp 155-…
Number of citations: 18 onlinelibrary.wiley.com
JHM Hill, JG Krause - The Journal of Organic Chemistry, 1964 - ACS Publications
C02CR 9, R= Cl molecular kinetics. In these compounds the annular nitrogens are a and ß to the leaving group. Methoxide was chosen as the nucleophile to avoid the autocatalysis …
Number of citations: 15 pubs.acs.org
WB Lutz, S Lazarus, S Klutchko… - The Journal of Organic …, 1964 - ACS Publications
0 la, R= Cl lia, R= Cl b, R= 1-piperidyl b, R= 1-piperidyl piperidino derivative lib was smoothly deoxygenated by phosphorus trichloride to give2-piperidino-3-methylpyrazine (lb). The …
Number of citations: 16 pubs.acs.org

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